Tienilic acid

Descripción general

Descripción

El ácido tienilic, también conocido como ticrynafen, es un diurético de asa con acción hipolipemiante (uricosúrica). Anteriormente se comercializaba para el tratamiento de la hipertensión. El ácido tienilic fue aprobado por la FDA el 2 de mayo de 1979, pero se retiró en 1982 después de que informes de casos indicaran un vínculo entre su uso y la hepatitis .

Métodos De Preparación

El ácido tienilic se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 2,3-diclorofenol con cloruro de tiofeno-2-carbonilo en presencia de una base para formar 2,3-dicloro-4-(2-tienilcarbonil)fenol. Este intermedio luego se hace reaccionar con ácido cloroacético en presencia de una base para producir ácido tienilic . Los métodos de producción industrial típicamente involucran rutas sintéticas similares, pero están optimizados para la producción a gran escala.

Análisis De Reacciones Químicas

El ácido tienilic se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El ácido tienilic se puede oxidar para formar un sulfóxido de tiofeno, que es altamente electrófilo.

Reducción: Las reacciones de reducción pueden convertir el ácido tienilic en sus derivados de alcohol correspondientes.

Sustitución: El ácido tienilic puede sufrir reacciones de sustitución, particularmente en el anillo de tiofeno.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el hidruro de aluminio y litio para la reducción. Los principales productos formados a partir de estas reacciones incluyen sulfóxido de tiofeno y derivados de alcohol .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Tienilic acid is primarily recognized for its diuretic and uricosuric effects. It was initially marketed for treating hypertension and gout, conditions often linked to elevated uric acid levels. The drug acts by promoting the excretion of uric acid through the kidneys, thereby lowering serum uric acid concentrations.

Clinical Applications

- Hypertension Management

- Hyperuricaemia Treatment

Case Study 1: Efficacy in Gout Patients

- Objective: Evaluate the effectiveness of this compound in reducing uric acid levels.

- Method: 17 patients with gout were administered this compound.

- Results: A significant reduction in serum uric acid levels was observed, alongside improvements in diastolic blood pressure in hypertensive patients.

- Conclusion: this compound may be beneficial for patients suffering from both hyperuricaemia and hypertension, but further studies are necessary to mitigate risks associated with renal damage .

Case Study 2: Hepatotoxicity Concerns

- Objective: Investigate reports linking this compound to liver failure.

- Findings: Post-marketing surveillance indicated cases of hepatitis following the use of this compound. The mechanism was hypothesized to involve covalent binding to CYP2C9, leading to enzyme dysfunction and subsequent liver injury .

- Conclusion: Due to these severe side effects, this compound was withdrawn from the market in 1982.

Data Table: Summary of Clinical Findings

| Study | Sample Size | Condition | Key Findings | |

|---|---|---|---|---|

| This compound for Gout | 17 | Gout & Hypertension | 50% reduction in uric acid; improved BP | Potentially effective but requires caution |

| Hepatotoxicity Investigation | N/A | Hepatitis | Cases linked to CYP2C9 inhibition | Safety concerns led to market withdrawal |

Mecanismo De Acción

El ácido tienilic actúa como un sustrato suicida en las enzimas citocromo P450 involucradas en el metabolismo de los medicamentos. La reacción metabólica llevada a cabo por estas enzimas convierte el ácido tienilic en un sulfóxido de tiofeno, que es altamente electrófilo. Esto fomenta una reacción de Michael que conduce a la alquilación de un grupo tiol en el sitio activo de la enzima. La pérdida de agua del sulfóxido de tiofeno restaura el anillo de tiofeno y da como resultado que el ácido tienilic se una covalentemente a la enzima, inhibiendo así la enzima de forma irreversible .

Comparación Con Compuestos Similares

El ácido tienilic es similar a otros diuréticos de asa como el ácido etacrínico. Es único debido a su acción uricosurica, que no se encuentra comúnmente en otros diuréticos. Compuestos similares incluyen:

Ácido etacrínico: Otro diurético de asa, pero carece de propiedades uricosuricas.

Furosemida: Un diurético de asa ampliamente utilizado sin acción uricosurica.

Bumetanida: Otro diurético de asa con diferentes propiedades farmacocinéticas en comparación con el ácido tienilic.

La combinación única de propiedades diuréticas y uricosuricas del ácido tienilic lo convierte en un compuesto valioso para la investigación a pesar de su retirada del mercado debido a la hepatotoxicidad.

Actividad Biológica

Tienilic acid, also known as ticrynafen, is a uricosuric diuretic that was initially marketed for the treatment of hypertension and gout. Despite its therapeutic potential, it was withdrawn from the market shortly after its introduction due to reports of serious adverse effects, particularly hepatotoxicity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and the implications of its reactive metabolites.

This compound primarily functions as a diuretic through its uricosuric properties, promoting the excretion of uric acid in urine. It is metabolized in the liver, where it undergoes biotransformation mediated by cytochrome P450 enzymes. Notably, this compound acts as a suicide substrate for CYP2C9, leading to the formation of reactive metabolites that can covalently bind to cellular proteins. This binding is thought to be a precursor for its hepatotoxic effects .

Key Metabolic Pathways:

- Epoxidation : this compound's metabolism involves the epoxidation of double bonds in polyunsaturated fatty acids, contributing to its biological activity .

- Reactive Metabolites : The formation of reactive thiophene S-oxides has been implicated in its toxicity. These metabolites can interact with nucleophiles such as glutathione (GSH), leading to covalent modifications of proteins .

Toxicological Profile

The hepatotoxicity associated with this compound is characterized by an immunological component. Clinical observations have shown that patients exposed to this compound may develop auto-antibodies against liver microsomal proteins, particularly CYP2C9. This autoimmune response is significant in understanding the drug's adverse effects .

Case Studies and Clinical Findings

- In a study examining patients with hepatitis linked to this compound use, anti-LKM2 antibodies were identified exclusively in those affected by the drug .

- Further investigations into rat models revealed extensive binding of this compound metabolites to GSH, indicating a high degree of bioactivation and potential for cellular damage .

Table 1: Summary of Biological Activities and Toxicological Effects

| Activity/Toxicity | Description |

|---|---|

| Diuretic Effect | Promotes uric acid excretion; used for hypertension treatment |

| Hepatotoxicity | Induces liver injury; linked to immune-mediated mechanisms |

| Reactive Metabolites | Forms covalent adducts with proteins; implicated in toxicity |

| Autoimmune Response | Development of anti-LKM2 antibodies in affected patients |

Table 2: Key Metabolites and Their Effects

| Metabolite | Formation Mechanism | Biological Effect |

|---|---|---|

| Thiophene S-oxide | CYP450-mediated oxidation | Covalent binding to proteins; hepatotoxicity |

| Glutathione conjugates | Conjugation with GSH | Detoxification pathway; potential protein adduction |

Research Findings

Recent studies have focused on identifying specific protein targets for this compound metabolites. A comprehensive investigation revealed 14 definite and 29 potential protein targets in human hepatocytes that are modified by these reactive metabolites. This research underscores the complexity of this compound's interactions within biological systems and highlights the importance of understanding these interactions for risk assessment .

Propiedades

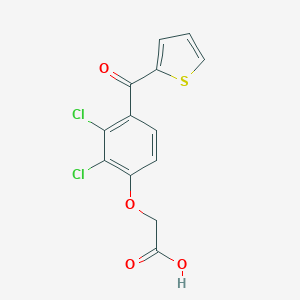

IUPAC Name |

2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O4S/c14-11-7(13(18)9-2-1-5-20-9)3-4-8(12(11)15)19-6-10(16)17/h1-5H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHANLSBXUWXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023670 | |

| Record name | Ticrynafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40180-04-9 | |

| Record name | Tienilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40180-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ticrynafen [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040180049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tienilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ticrynafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tienilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICRYNAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC95205SY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tienilic acid?

A1: this compound primarily acts as a diuretic by inhibiting the reabsorption of sodium and uric acid in the cortical diluting segment of the distal nephron within the kidney. [] This inhibition leads to increased excretion of sodium, water, and uric acid in the urine, resulting in its diuretic and uricosuric effects. [, ]

Q2: How does this compound's uricosuric effect differ from that of probenecid?

A2: While both this compound and probenecid exhibit uricosuric effects, their mechanisms differ. This compound primarily inhibits urate reabsorption, while probenecid inhibits both urate reabsorption and secretion, ultimately leading to a greater increase in urinary supersaturation with uric acid and monosodium urate compared to this compound. [, ]

Q3: Does this compound affect renal handling of other electrolytes like potassium?

A3: Yes, this compound can cause mild hypokalaemia, similar to other thiazide diuretics. [, , , , , , ] This effect is attributed to increased potassium excretion in the urine due to enhanced sodium delivery to the distal nephron. [] Co-administration with potassium-sparing diuretics or potassium supplements can mitigate this effect. [, , ]

Q4: What is the role of cytochrome P450 2C9 (CYP2C9) in this compound metabolism?

A4: CYP2C9 is the primary enzyme responsible for the 5-hydroxylation of this compound in the liver. [, , , ] This metabolic pathway is significant because it leads to the formation of reactive metabolites that can covalently bind to CYP2C9, leading to its inactivation. [, ]

Q5: How does this compound's interaction with CYP2C9 relate to its hepatotoxicity?

A5: The reactive metabolites generated during this compound metabolism by CYP2C9 are thought to play a key role in its hepatotoxicity. [, , , ] These metabolites can covalently bind to CYP2C9 and other proteins, potentially triggering an immune response and leading to hepatitis in susceptible individuals. [, , , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C13H8Cl2O4S, and its molecular weight is 331.18 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While specific spectroscopic data is not detailed in the provided research, various spectroscopic techniques were likely employed to characterize this compound and its derivatives. These may include techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). []

Q8: How do structural modifications of this compound affect its interaction with CYP2C9?

A8: Research suggests that the presence of an acidic function, such as a carboxylic acid, phenol, or tetrazole, is crucial for this compound's recognition and metabolism by CYP2C9. [] Replacing this acidic function with other moieties significantly reduces or eliminates its binding affinity and metabolism by CYP2C9. []

Q9: How is this compound absorbed and distributed in the body?

A9: this compound is well-absorbed following oral administration and is extensively bound to plasma proteins, primarily albumin. [] This high protein binding results in lower tissue concentrations compared to plasma concentrations. []

Q10: How is this compound eliminated from the body?

A10: this compound is rapidly cleared from the body through both metabolism and renal excretion. [] Approximately 30% of the administered dose is excreted unchanged in the urine, while the remaining portion is metabolized, primarily by CYP2C9 in the liver. [, ]

Q11: Does gender affect the pharmacokinetics of this compound?

A11: Yes, there are gender differences in the renal excretion of this compound, with males excreting the drug and its metabolites more efficiently than females. [] This difference in excretion may lead to variations in drug exposure and potentially influence the risk of adverse effects between genders.

Q12: What is the typical dose range of this compound used in clinical trials for hypertension?

A12: Clinical trials evaluating the antihypertensive effect of this compound commonly used a dose range of 250 mg to 500 mg per day. [, , , , , , , , , ]

Q13: What were the main reasons for withdrawing this compound from the market?

A13: this compound was withdrawn from the market due to a low incidence of severe hepatotoxicity, including cases of fatal hepatic failure, observed in some patients. [, , , , ]

Q14: Were there any other notable adverse effects associated with this compound?

A14: Besides hepatotoxicity, this compound could also cause mild hypokalaemia, similar to other thiazide diuretics. [, , , , , , ] Acute gouty attacks were also reported, particularly at the beginning of treatment. [, ]

Q15: How does this compound induce an immune response?

A15: this compound-induced hepatitis is classified as an autoimmune hepatitis characterized by the presence of anti-liver and -kidney microsomal type 2 (anti-LKM2) autoantibodies in the serum of affected individuals. [, , , ] These antibodies are specifically directed against CYP2C9, the enzyme involved in this compound metabolism. [, , ]

Q16: What is the significance of anti-LKM2 antibodies in the context of this compound-induced hepatitis?

A16: The presence of anti-LKM2 antibodies is considered a specific marker for this compound-induced hepatitis. [, , , ] These antibodies are rarely found in other liver diseases or in individuals exposed to this compound without developing hepatitis. [, ]

Q17: What is the epitope recognized by anti-LKM2 antibodies on CYP2C9?

A17: Research suggests that anti-LKM2 antibodies recognize a complex, conformational epitope on CYP2C9 formed by the interaction of three distinct regions: amino acids 314-322, 345-356, and 439-455. []

Q18: What analytical techniques were used to study the metabolism of this compound?

A18: Various analytical techniques were employed to study this compound metabolism, including high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS). [] This technique enabled the identification and characterization of this compound adducts formed with CYP2C9 during its metabolism. []

Q19: How was the covalent binding of this compound metabolites to proteins assessed?

A19: The covalent binding of this compound metabolites to microsomal proteins was assessed by incubating liver microsomes with radiolabeled this compound. [] Following incubation, unbound this compound and its metabolites were removed, and the amount of radioactivity associated with the protein fraction was measured. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.